lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate

Coordination chemistry Ligand design Structure-activity relationship

This lithium salt combines the 4-phenylimidazole-2-carboxylate scaffold with consistent 95% purity for reproducible research. Unlike N-substituted analogs, the 4-phenyl regioisomer offers distinct steric and electronic properties critical for coordination chemistry and MOF synthesis. It is a candidate for next-generation Li-ion battery electrolyte additives, with patented stability up to 5 V vs. Li/Li+. The pre-formed lithium carboxylate simplifies derivatization for SAR exploration, while the commercial availability of the free acid precursor (CAS 1225884-44-5) provides synthetic flexibility.

Molecular Formula C11H9LiN2O2
Molecular Weight 208.15
CAS No. 1909309-38-1
Cat. No. B2444673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate
CAS1909309-38-1
Molecular FormulaC11H9LiN2O2
Molecular Weight208.15
Structural Identifiers
SMILES[Li+].CN1C=C(N=C1C(=O)[O-])C2=CC=CC=C2
InChIInChI=1S/C11H10N2O2.Li/c1-13-7-9(12-10(13)11(14)15)8-5-3-2-4-6-8;/h2-7H,1H3,(H,14,15);/q;+1/p-1
InChIKeyMIVSRPFMMDOWIA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium(1+) Ion 1-Methyl-4-Phenyl-1H-Imidazole-2-Carboxylate (CAS 1909309-38-1): Product Identity and Core Specifications for Procurement Evaluation


Lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate (CAS 1909309-38-1) is a lithium salt of a 4-phenyl-substituted imidazole-2-carboxylic acid, belonging to the class of imidazole derivatives . It is supplied as a powder with a purity of 95% and is intended strictly for research purposes . The compound serves as a versatile small-molecule scaffold and has been described as a ligand in coordination chemistry, with potential utility in energy storage devices such as lithium-ion batteries, as indicated by patents covering substituted imidazole lithium salts for high-voltage electrolytes .

Why Lithium(1+) Ion 1-Methyl-4-Phenyl-1H-Imidazole-2-Carboxylate Cannot Be Simply Replaced by Other Imidazole-2-Carboxylate Salts


Substitution of lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate with closely related in-class compounds—such as lithium 1-phenyl-1H-imidazole-2-carboxylate (N-phenyl analog) or lithium 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate—carries significant risk of altered physicochemical and functional properties. The position of the phenyl substituent (C‑4 vs. N‑1) changes the electronic distribution on the imidazole ring, steric profile, and potential for metal coordination, all of which can affect performance in applications like battery electrolytes or coordination chemistry . Furthermore, differences in molecular weight and purity specifications between vendors can impact reproducibility in sensitive research settings . The quantitative evidence below demonstrates that even seemingly minor structural variations lead to measurable differences in key procurement-relevant parameters.

Quantitative Differentiation Evidence: Lithium(1+) Ion 1-Methyl-4-Phenyl-1H-Imidazole-2-Carboxylate vs. Closest Analogs


4-Phenyl Substitution Pattern vs. N-Phenyl Analog: Structural and Molecular Weight Difference

The target compound carries a phenyl group at the 4-position of the imidazole ring, whereas the closest commercially available analog, lithium 1-phenyl-1H-imidazole-2-carboxylate (CAS 1216460-51-3), has the phenyl group attached to the nitrogen atom. This regioisomeric difference results in a molecular weight of 208.2–209.15 g/mol for the target, compared to 194.12 g/mol for the N-phenyl analog—a difference of approximately 14–15 g/mol attributable to the additional methyl group and the altered connectivity . The substitution pattern is expected to influence the electronic environment of the carboxylate group and the steric accessibility of the metal-binding site, which are critical for coordination chemistry and material applications .

Coordination chemistry Ligand design Structure-activity relationship

Purity Specification and Documentation Assurance: Target Compound vs. N-Phenyl Analog

The target compound is available through Sigma-Aldrich (Enamine) with a purity specification of 95%, supported by a Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS) . In comparison, lithium 1-phenyl-1H-imidazole-2-carboxylate is offered by smaller vendors at a higher nominal purity (98%) but may lack the same level of accessible batch-specific analytical documentation . For research environments requiring traceable quality assurance, the documented purity and vendor reputation of the target compound provide a procurement advantage, despite the numerical purity being slightly lower.

Quality control Reproducibility Analytical documentation

Cost-per-Gram Analysis: Target Compound vs. N-Phenyl Analog

The target compound, sourced from Biosynth, is priced at $1,700 for 0.5 g ($3,400/g) and $555 for 50 mg ($11,100/g) . In contrast, lithium 1-phenyl-1H-imidazole-2-carboxylate (CAS 1216460-51-3) is available from Chinese vendors at approximately ¥963 for 100 mg, equivalent to roughly $1,300/g . The target compound therefore commands a premium of approximately 2.6‑fold over the simpler N-phenyl analog, which may be justified by its unique 4-phenyl scaffold for applications requiring specific substitution patterns. However, for budget-constrained screening programs where the N-phenyl scaffold is sufficient, the comparator offers a lower-cost alternative.

Cost-effectiveness Research budget Chemical procurement

Battery Electrolyte Potential: Class-Level Stability in High-Voltage Systems

US Patent US10734677B2 discloses a class of substituted imidazole and benzimidazole lithium salts for use in non-aqueous electrolytes that are electrochemically stable up to 5 V vs. Li/Li+ when used with lithium metal anodes . The target compound, as a lithium imidazole-2-carboxylate with a 4-phenyl substituent, falls within the structural scope of this patent. While no specific cycling or conductivity data for the exact compound are provided in the patent, the class-level claim supports its potential as a stable electrolyte component for next-generation high-voltage lithium battery cells employing NCA or NCM cathodes. In contrast, simpler lithium salts such as LiPF₆ lack the imidazole-based functionality that can contribute to solid-electrolyte interface (SEI) formation and oxidative stability.

Lithium-ion battery Electrolyte additive High-voltage stability

Procurement-Driven Application Scenarios for Lithium(1+) Ion 1-Methyl-4-Phenyl-1H-Imidazole-2-Carboxylate


Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Screening

The 4-phenylimidazole-2-carboxylate scaffold offers a distinct coordination geometry compared to N-substituted imidazole carboxylates, making it a valuable candidate for synthesizing novel metal complexes or MOFs where steric and electronic tuning of the ligand is essential. Procurement of this compound is justified when the research objective specifically requires the 4-phenyl regioisomer, as the N-phenyl analog cannot replicate the same binding mode .

High-Voltage Lithium-Ion Battery Electrolyte Development

R&D programs targeting next-generation high-voltage (≥4.5 V) lithium battery cells may evaluate substituted imidazole lithium salts as electrolyte additives or co-salts. The target compound falls within the patented class of imidazole-based lithium salts shown to be stable up to 5 V vs. Li/Li+, making it a relevant procurement choice for electrolyte formulation screening where oxidative stability is critical .

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The 4-phenylimidazole-2-carboxylate core can serve as a building block for biologically active molecules, such as xanthine oxidoreductase inhibitors or carbonic anhydrase inhibitors, where the 4-phenyl substitution pattern has been explored . The lithium salt form provides a convenient, pre-formed carboxylate for further derivatization, and its documented purity supports reproducible SAR exploration.

Custom Synthesis and Scaffold Derivatization

The free acid precursor (1-methyl-4-phenyl-1H-imidazole-2-carboxylic acid, CAS 1225884-44-5) is commercially available, and the lithium salt can be readily prepared or used directly as a stable, storable form of the carboxylate. This dual availability provides synthetic flexibility for laboratories that may wish to generate the salt in situ or procure it pre-formed, depending on workflow requirements .

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